Allyl cyclohexyl ether Allyl cyclohexyl ether
Brand Name: Vulcanchem
CAS No.: 14289-64-6
VCID: VC14355505
InChI: InChI=1S/C9H16O/c1-2-8-10-9-6-4-3-5-7-9/h2,9H,1,3-8H2
SMILES:
Molecular Formula: C9H16O
Molecular Weight: 140.22 g/mol

Allyl cyclohexyl ether

CAS No.: 14289-64-6

Cat. No.: VC14355505

Molecular Formula: C9H16O

Molecular Weight: 140.22 g/mol

* For research use only. Not for human or veterinary use.

Allyl cyclohexyl ether - 14289-64-6

Specification

CAS No. 14289-64-6
Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
IUPAC Name prop-2-enoxycyclohexane
Standard InChI InChI=1S/C9H16O/c1-2-8-10-9-6-4-3-5-7-9/h2,9H,1,3-8H2
Standard InChI Key CDXZRBLOGJXGTN-UHFFFAOYSA-N
Canonical SMILES C=CCOC1CCCCC1

Introduction

Chemical Structure and Classification

Allyl cyclohexyl ether consists of a cyclohexane ring linked via an ether oxygen to a propenyl (allyl) group. Its molecular formula is C₉H₁₆O, with a molecular weight of 140.22 g/mol and a CAS registry number of 14289-64-6 . The compound is classified as a secondary alkyl ether due to the branching at the cyclohexyl group.

The structure can be represented as:
C₆H₁₁–O–CH₂–CH₂–CH₂ (where C₆H₁₁ denotes the cyclohexyl group).

Synthesis Methods

Allyl cyclohexyl ether is synthesized through nucleophilic substitution or acid-catalyzed etherification. The primary methods include:

Williamson Ether Synthesis

This involves the reaction of an alkoxide (e.g., cyclohexanol-derived alkoxide) with an allyl halide (e.g., allyl bromide) under basic conditions. The Sₙ2 mechanism dominates, favoring primary alkyl halides . For example:
Cyclohexanol → Cyclohexoxide + Allyl bromide → Allyl cyclohexyl ether

Acid-Catalyzed Etherification

In industrial processes, allyl cyclohexyl ether can be synthesized via acid-catalyzed dehydration or transesterification. For instance, cyclohexanol and allyl alcohol may react in the presence of a catalyst (e.g., sulfuric acid) to form the ether.

Chemical Reactivity and Reaction Mechanisms

Allyl cyclohexyl ether exhibits reactivity at both the allyl group and the ether oxygen, enabling diverse transformations.

Gas-Phase Elimination (Retro-Ene Mechanism)

The compound undergoes retro-ene elimination under thermal conditions, forming cyclohexene and an allyl fragment. This reaction proceeds via a non-planar six-membered cyclic transition state .

CompoundActivation Energy (kJ/mol)
Allyl ethyl ether187.0
Allyl cyclohexyl ether170.5
Allyl cyclohexyl sulfide137.9

The lower activation energy of allyl cyclohexyl ether compared to allyl ethyl ether is attributed to the polarization of the C–O bond and the electronegativity of oxygen, which stabilize the transition state .

Key Steps in Retro-Ene Elimination

  • Hybridization Change: The rate-determining step involves a shift from sp³ to sp² hybridization at the β-carbon (C3–C4 bond) .

  • Hydrogen Abstraction: A hydrogen atom is abstracted from the cyclohexyl group, forming a radical intermediate.

  • Cyclization and Elimination: The radical recombines to form cyclohexene and an allyl fragment.

Applications in Chemistry and Materials Science

Organic Synthesis

Allyl cyclohexyl ether serves as a solvent and intermediate in synthetic routes. Its allyl group enables further functionalization, such as epoxidation or radical polymerization.

Polymer Chemistry

The allyl group participates in radical polymerization, forming polymers with ether linkages. For example, it can act as a chain-transfer agent in the production of polyvinylcaprolactam .

Theoretical and Experimental Insights

Computational Studies

Density Functional Theory (DFT) calculations using the M06/6-311++G(d,p) method validated the retro-ene mechanism. The calculations revealed:

  • Transition State Geometry: A non-planar, cyclic structure with partial double-bond character between C3 and C4 .

  • Kinetic Parameters: Activation energies align with experimental trends, confirming the role of oxygen’s electronegativity .

Polymerization Mechanisms

Allyl ethers, including allyl cyclohexyl ether, undergo photoinduced radical-mediated cyclization. This process involves:

  • Hydrogen Abstraction: A radical abstracts a hydrogen from the allyl group, forming a delocalized allyl ether radical.

  • Cyclization: The radical reacts with another allyl ether molecule to form a five-membered cyclopentane ring .

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